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Compound of Interest

Compound Name:
(4-Bromophenyl)methyl 2-

hydroxybenzoate

CAS No.: 730247-51-5

Cat. No.: B2790351 Get Quote

Abstract & Compound Profile
(4-Bromophenyl)methyl 2-hydroxybenzoate (CAS: 730247-51-5) is a versatile, bifunctional

building block that bridges two privileged pharmacophores: the salicylate core (anti-

inflammatory, analgesic scaffold) and the 4-bromobenzyl moiety (cross-coupling handle).

Unlike simple protecting groups, this molecule functions as a "Dual-Key" Synthon, allowing

independent, orthogonal elaboration of both its termini.

This guide outlines protocols for exploiting its chemoselectivity to generate libraries of biphenyl-

salicylates, functionalized depsides, and "safety-catch" protected intermediates.
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Property Data

IUPAC Name (4-Bromophenyl)methyl 2-hydroxybenzoate

Synonyms
4-Bromobenzyl salicylate; Salicylic acid 4-

bromobenzyl ester

Formula C₁₄H₁₁BrO₃

MW 307.14 g/mol

Physical State Crystalline Solid

Solubility
Soluble in DCM, EtOAc, DMSO; Insoluble in

Water

Key Functionalities

1.[1][2][3][4][5][6][7][8][9][10][11][12] Aryl

Bromide (Suzuki/Heck active)2. Phenolic

Hydroxyl (Alkylation/Acylation active)3. Benzylic

Ester (Hydrolytically labile/Cleavable)

Strategic Utility: The "Dual-Key" Architecture
The power of this synthon lies in its ability to undergo chemoselective transformations. The Aryl

Bromide (Key 1) and the Phenol (Key 2) can be modified sequentially without cross-reactivity,

provided the correct order of operations is followed.

Mechanistic Logic[6]
Key 1 (C-Br Bond): The aryl bromide is highly reactive in Pd-catalyzed cross-couplings

(Suzuki-Miyaura). The ester linkage insulates the salicylate ring, preventing electronic

interference.

Key 2 (Phenolic -OH): The phenol is a nucleophile. It can be alkylated (Williamson ether

synthesis) or glycosylated.

The Linker (Ester): Acts as a pivot. It can be preserved to maintain a "biphenyl-ester" scaffold

or hydrolyzed to release the free acid/alcohol after the "payload" has been attached to the

other end.
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Reactivity Map (Graphviz)
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Caption: Chemoselective pathways available for the synthon. Pathway A and B are orthogonal.

Detailed Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling
Objective: To functionalize the bromobenzyl position while leaving the salicylate ester intact.

Scientific Rationale: Standard basic hydrolysis conditions (e.g., NaOH/Heat) would cleave the

ester. Therefore, this protocol uses anhydrous mild base (K₃PO₄ or K₂CO₃) or weak aqueous

base conditions to preserve the ester linkage while activating the boronic acid.

Reagents:

Synthon: 1.0 equiv (307 mg, 1.0 mmol)

Aryl Boronic Acid (R-B(OH)₂): 1.2 equiv

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

Base: K₃PO₄ (3.0 equiv, anhydrous)

Solvent: 1,4-Dioxane (dry)

Step-by-Step Methodology:
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Setup: In a glovebox or under Argon flow, charge a reaction vial with the Synthon (1.0 mmol),

Aryl Boronic Acid (1.2 mmol), K₃PO₄ (3.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol).

Solvation: Add anhydrous 1,4-Dioxane (5 mL). Seal the vial with a crimp cap/septum.

Degassing: Sparge the mixture with Argon for 5 minutes to remove dissolved oxygen (critical

to prevent homocoupling or phenol oxidation).

Reaction: Heat the block to 80°C for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-

MS.

Note: The free phenol may partially bind Pd, potentially slowing the rate. If conversion is

low, increase catalyst loading to 5 mol% or protect the phenol (see Protocol B) first.

Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts

and Pd black. Rinse with EtOAc.

Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO₂).

Expected Yield: 75–90% (Substrate dependent).

Protocol B: Phenolic O-Alkylation (Head-Group
Modification)
Objective: To modify the salicylate core (e.g., adding solubilizing groups or targeting moieties)

without affecting the aryl bromide.

Scientific Rationale: The phenolic proton (pKa ~10) is significantly more acidic than the

benzylic protons. Using a weak base like Potassium Carbonate (K₂CO₃) in acetone or DMF

allows selective alkylation of the phenol without risking elimination or hydrolysis of the ester.

Reagents:

Synthon: 1.0 equiv

Alkyl Halide (R-X): 1.1–1.5 equiv (e.g., Methyl iodide, Benzyl bromide)

Base: K₂CO₃ (2.0 equiv)
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Solvent: DMF (anhydrous) or Acetone

Step-by-Step Methodology:

Dissolution: Dissolve the Synthon (1.0 mmol) in DMF (3 mL).

Deprotonation: Add K₂CO₃ (2.0 mmol) and stir at room temperature for 15 minutes. The

solution may turn yellow due to phenoxide formation.

Addition: Add the Alkyl Halide dropwise.

Reaction: Stir at 60°C for 2–6 hours.

Checkpoint: Monitor disappearance of the starting material by TLC. The product will be

less polar (higher Rf).

Quench: Pour the mixture into ice-water (20 mL).

Isolation: If solid precipitates, filter and wash with water. If oil forms, extract with EtOAc (3x),

wash with brine, dry over Na₂SO₄, and concentrate.

Application Case Study: Fragment-Based Drug
Discovery (FBDD)
Scenario: A researcher needs to synthesize a library of Biphenyl-Salicylates to screen for

inhibition of a specific enzyme (e.g., COX-2 or a metalloprotease).

Workflow:

Library Generation: Use Protocol A (Suzuki) with a diverse set of 20 aryl boronic acids

(electron-rich, electron-poor, heteroaryl).

Result: 20 distinct 4-(aryl)benzyl salicylates.

Screening: Screen the intact esters for biological activity.

Hit Optimization: For the top hits, perform Protocol C (Hydrolysis) to release the free salicylic

acid derivative and the free biphenyl alcohol. Screen these fragments individually to
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determine which pharmacophore drives potency.

Protocol C: "Safety-Catch" Cleavage (Hydrolysis)

Conditions: LiOH (3 equiv), THF:H₂O (3:1), RT, 2h.

Outcome: Quantitative cleavage of the ester.

Utility: This confirms if the 4-bromobenzyl group was acting merely as a lipophilic delivery

vehicle (prodrug) or an essential binding element.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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